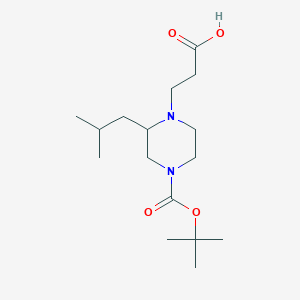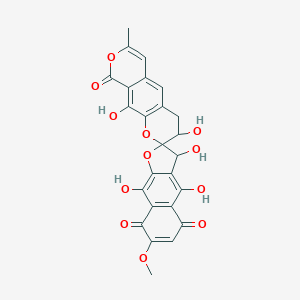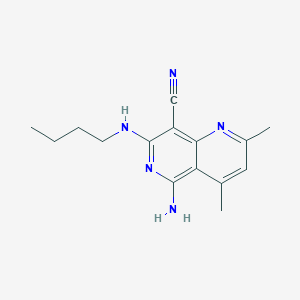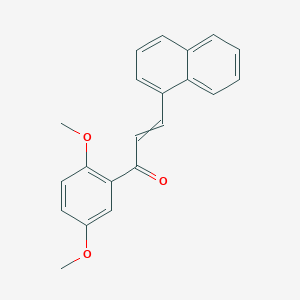![molecular formula C14H15NO4S B14176011 Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate CAS No. 918659-03-7](/img/structure/B14176011.png)
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate is a chemical compound with the molecular formula C14H15NO4S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiazole ring, an ethyl ester group, and a methoxyphenoxy moiety, making it a versatile molecule in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-methoxyphenoxy)acetate. This intermediate is then reacted with thioamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial cells .
類似化合物との比較
Similar Compounds
Ethyl (2-methoxyphenoxy)acetate: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Compounds like dabrafenib and dasatinib contain the thiazole nucleus and are used in cancer treatment.
Uniqueness
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate is unique due to its combination of a thiazole ring and a methoxyphenoxy moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
918659-03-7 |
|---|---|
分子式 |
C14H15NO4S |
分子量 |
293.34 g/mol |
IUPAC名 |
ethyl 2-[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C14H15NO4S/c1-3-18-13(16)8-12-9-15-14(20-12)19-11-6-4-10(17-2)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChIキー |
XSYVBRTUJTUFDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C(S1)OC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)

![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)

phosphane}](/img/structure/B14176014.png)
